

IUPAC name for 4-Chloro-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Chloro-3-methylpyridine hydrochloride
Cat. No.:	B096821

[Get Quote](#)

An In-depth Technical Guide: **4-Chloro-3-methylpyridine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **4-Chloro-3-methylpyridine hydrochloride**, a key heterocyclic building block in modern medicinal chemistry. It moves beyond a simple data sheet to offer insights into its chemical properties, synthesis, handling, and critical role in the development of novel therapeutics.

Core Chemical Identity and Nomenclature

4-Chloro-3-methylpyridine hydrochloride is the salt form of the parent base, 4-chloro-3-methylpyridine. The hydrochloride moiety is crucial as it enhances the compound's stability and modifies its physical properties, such as melting point and solubility, making it more amenable to handling and use in various reaction conditions. According to the International Union of Pure and Applied Chemistry (IUPAC), the definitive name for this compound is 4-chloro-3-methylpyridine;hydrochloride[1].

For clarity and cross-referencing in research and procurement, a variety of identifiers are used.

Identifier	Value	Source(s)
IUPAC Name	4-chloro-3-methylpyridine;hydrochloride	[1]
CAS Number	19524-08-4	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₇ Cl ₂ N (or C ₆ H ₆ CIN · HCl)	[1] [2] [3] [5]
Molecular Weight	164.03 g/mol	[1] [2] [3] [5]
Common Synonyms	4-Chloro-3-picoline hydrochloride	[2] [3]
InChI Key	WPIUSHWGBZMBHZ-UHFFFAOYSA-N	[1] [2] [3]

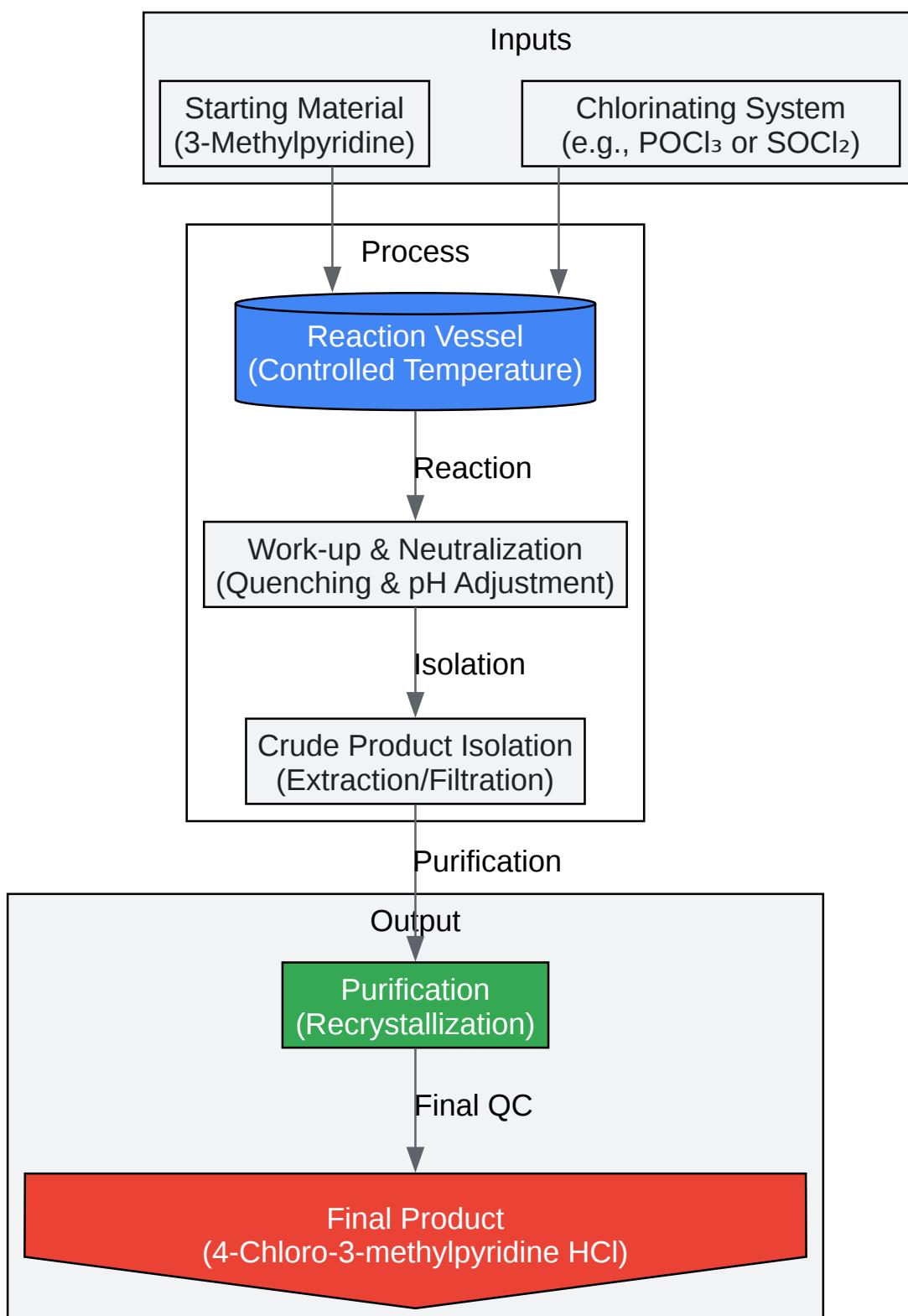
Physicochemical and Spectroscopic Profile

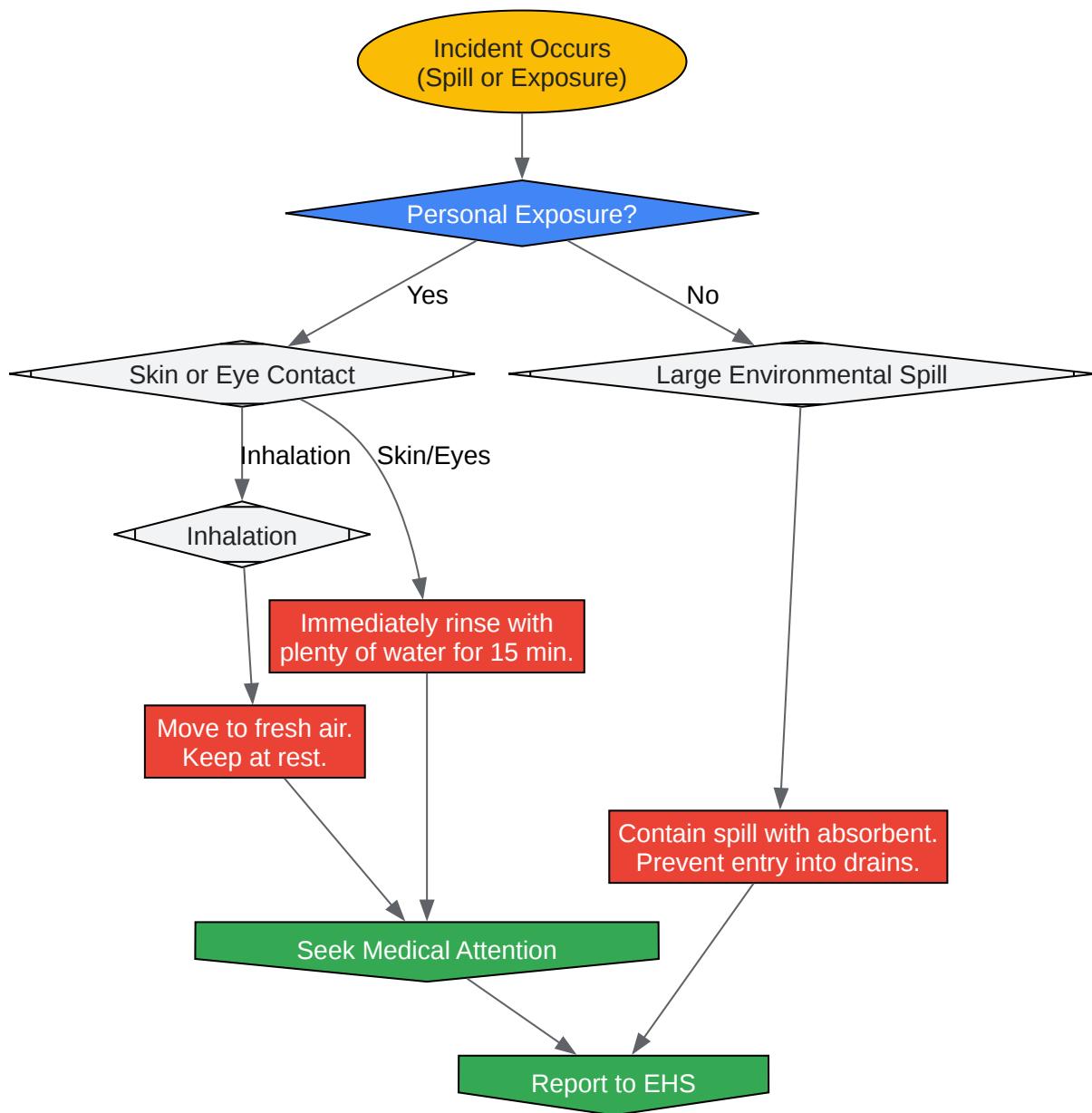
The physical state and properties of a chemical dictate its storage, handling, and application in synthesis. **4-Chloro-3-methylpyridine hydrochloride** is typically supplied as a solid, a direct consequence of the strong ionic interactions in its crystal lattice as a salt.

Property	Value / Description	Rationale & Scientific Insight
Appearance	White to cream crystalline powder	[6] The color can vary based on purity; trace impurities may impart a cream or off-white hue.
Melting Point	165-169 °C (lit.)	[2][3][5][7] This relatively high melting point is characteristic of an organic salt compared to its free base, reflecting the energy required to overcome ionic forces.
Solubility	Inferred: Soluble in water, methanol, and other polar protic solvents. Limited solubility in nonpolar solvents like hexanes.	As a hydrochloride salt, the molecule is ionic and readily solvated by polar solvents capable of hydrogen bonding. This is a critical property for its use in aqueous or alcoholic reaction media.
pKa (Predicted)	3.44 ± 0.10	[7] This refers to the pKa of the conjugate acid (the pyridinium ion). It indicates that the parent pyridine is a weak base, a typical characteristic of pyridines with electron-withdrawing substituents.

Spectroscopic Characterization: While detailed spectra should be run on each batch for verification, the expected spectroscopic signatures are well-defined.

- ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl group protons. The exact chemical shifts of the aromatic protons are influenced by the anisotropic effects of the ring and the electronic effects of the chloro and methyl substituents.


Spectroscopic data, including ^1H NMR, are available from chemical databases for reference[8].


- Mass Spectrometry (MS): Analysis by MS would show the molecular ion for the free base (4-chloro-3-methylpyridine) at m/z corresponding to $\text{C}_6\text{H}_6\text{ClN}$. The characteristic isotopic pattern of chlorine ($^{35}\text{Cl}/^{37}\text{Cl}$ ratio of approximately 3:1) would be a key diagnostic feature.

Synthesis, Reactivity, and Role in Drug Discovery

The true value of **4-chloro-3-methylpyridine hydrochloride** lies in its utility as a versatile intermediate. Its reactivity is dominated by the pyridine scaffold, which is electron-deficient, and the chloro-substituent at the 4-position, which serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

Conceptual Synthesis Workflow: The industrial synthesis of this compound typically starts from 3-methylpyridine (3-picoline). The key transformation is the selective chlorination at the 4-position. While multiple chlorinating agents can be employed, reagents like phosphorus oxychloride or thionyl chloride are common choices in related pyridine chlorinations[9][10].

[Click to download full resolution via product page](#)

Caption: Logical workflow for responding to an incident involving the compound.

Storage and Disposal:

- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[11]
[12] Keep the container tightly sealed to prevent moisture absorption and contamination.[11]
[12] Store locked up.[13][12]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][13][11] Do not allow the chemical to enter drains.[13]

Conclusion

4-Chloro-3-methylpyridine hydrochloride is more than just a chemical with a defined structure; it is an enabling tool for innovation in research and development. Its well-defined physicochemical properties, predictable reactivity, and strategic importance as a heterocyclic building block make it a valuable asset in the synthesis of complex molecular architectures. A thorough understanding of its properties, coupled with a disciplined approach to safety and handling, allows researchers and drug development professionals to leverage its full potential in the quest for new medicines and technologies.

References

- Conier Chem&Pharma Limited. (n.d.). Buy **4-chloro-3-methylpyridine hydrochloride**. ECHEMI.
- PubChem. (n.d.). **4-Chloro-3-methylpyridine hydrochloride**. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-(Chloromethyl)-3-methylpyridine hydrochloride. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). **4-Chloro-3-methylpyridine hydrochloride** 97%. MilliporeSigma.
- Fisher Scientific. (2024). **4-Chloro-3-methylpyridine hydrochloride** - SAFETY DATA SHEET. Thermo Fisher Scientific.
- Parchem. (n.d.). **4-Chloro-3-methylpyridine hydrochloride** (Cas 19524-08-4). Parchem Fine & Specialty Chemicals.
- ChemicalBook. (n.d.). **4-Chloro-3-methylpyridine hydrochloride** (19524-08-4).
- ECHEMI. (n.d.). **4-Chloro-3-methylpyridine hydrochloride** SDS, 19524-08-4 Safety Data Sheets.
- Sigma-Aldrich. (n.d.). **4-Chloro-3-methylpyridine hydrochloride** Safety Information. MilliporeSigma.

- Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Chloropyridine hydrochloride. Thermo Fisher Scientific.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 2-(Chloromethyl)pyridine Hydrochloride.
- SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
- ChemicalBook. (n.d.). **4-Chloro-3-methylpyridine hydrochloride**(19524-08-4) 1H NMR spectrum.
- ChemicalBook. (n.d.). 4-Chloro-3-methylpyridine (1681-36-3).
- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
- Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine. Eureka.
- Thermo Fisher Scientific. (n.d.). **4-Chloro-3-methylpyridine hydrochloride**, 97%, Thermo Scientific Chemicals.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Library of Medicine.
- BOC Sciences. (n.d.). CAS 19524-08-4 **4-Chloro-3-methylpyridine hydrochloride**.
- ACS Publications. (n.d.). Discovery of 4-((3'R,4'S,5'R)-6"-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2"-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3"-indoline]-5'-carboxamido.... American Chemical Society.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Chloro-3-methylpyridine hydrochloride | C6H7Cl2N | CID 16217655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 4-Chloro-3-methylpyridine 97 19524-08-4 [sigmaaldrich.com]
- 4. parchem.com [parchem.com]
- 5. 4-クロロ-3-メチルピリジン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. L19558.03 [thermofisher.com]
- 7. 4-Chloro-3-methylpyridine | 1681-36-3 [chemicalbook.com]

- 8. 4-Chloro-3-methylpyridine hydrochloride(19524-08-4) 1H NMR [m.chemicalbook.com]
- 9. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 10. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. echemi.com [echemi.com]
- To cite this document: BenchChem. [IUPAC name for 4-Chloro-3-methylpyridine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096821#iupac-name-for-4-chloro-3-methylpyridine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com